molecular formula C8H8ClNO B1324291 1-(5-Chloro-6-methylpyridin-3-YL)ethanone CAS No. 1011470-12-4

1-(5-Chloro-6-methylpyridin-3-YL)ethanone

Cat. No. B1324291
M. Wt: 169.61 g/mol
InChI Key: MERJWLDPZYYPCJ-UHFFFAOYSA-N
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Description

“1-(5-Chloro-6-methylpyridin-3-YL)ethanone” is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “1-(5-Chloro-6-methylpyridin-3-YL)ethanone” is 1S/C8H8ClNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4H,1-2H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

  • Synthesis and Biological Evaluation : A study focused on the synthesis of compounds using 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone, which is structurally similar to 1-(5-Chloro-6-methylpyridin-3-YL)ethanone. The synthesized compounds exhibited excellent antimicrobial activities, highlighting their potential in the development of new antimicrobial agents (V.M. Sherekar, N.S. Padole, K.P. Kakade, 2022).

  • Decarbonylation Studies : Research on the mass fragmentation of related α-diketones including 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethanone-1,2-dione, demonstrated decarbonylation processes. This provides insights into the chemical behavior of such compounds under certain conditions, which is crucial for various synthetic applications (M. Percino, V. Chapela, Omar Urzúa, Héctor Toribio, 2007).

  • Reaction with Hydrazine : A study explored the reaction of compounds like 3-nitropyridin-4(1H)-one, which is structurally related to 1-(5-Chloro-6-methylpyridin-3-YL)ethanone, with hydrazine. This research contributes to understanding the chemical reactivity and potential applications in synthesizing new compounds (N. N. Smolyar, 2010).

  • Luminescent Properties in Complexes : The preparation and characterization of complexes using amino-alkenone type ligands, which include structures similar to 1-(5-Chloro-6-methylpyridin-3-YL)ethanone, show significant luminescent properties. Such studies are important for the development of new materials with potential applications in optoelectronics and sensing (Jun Xu, Yufei Ma, Weisheng Liu, Yu Tang, M. Tan, 2010).

  • Corrosion Inhibition : A compound structurally related to 1-(5-Chloro-6-methylpyridin-3-YL)ethanone, specifically 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), was studied for its potential as a corrosion inhibitor for mild steel. This highlights the application in corrosion protection, an important area in material science (Q. Jawad, A. Hameed, M. Abood, A. Al-amiery, L. M. Shaker, A. Kadhum, M. Takriff, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

1-(5-chloro-6-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-8(9)3-7(4-10-5)6(2)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERJWLDPZYYPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-6-methylpyridin-3-YL)ethanone

Synthesis routes and methods

Procedure details

A mixture of dimethyl (5-acetyl-3-chloropyridin-2-yl)malonate (2.18 g, 7.63 mmol) and 48% HBr aq. (10.0 mL) was stirred at 120° C. for 1.5 hours. The mixture was neutralized by the addition of sat.NaHCO3 aq. The mixture was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4, concentrated to give the title compound (810 mg, 63%) as a slight yellow solid. 1H NMR (300 MHz, CDCl3) δ 2.62 (3H, s), 2.71 (6H, s), 8.17 (1H, s), 8.92 (1H, s).
Name
dimethyl (5-acetyl-3-chloropyridin-2-yl)malonate
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
63%

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